7-Aminoquinolin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

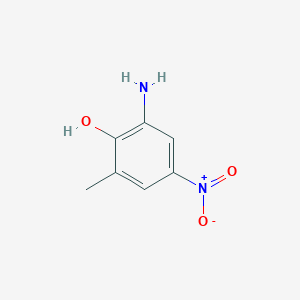

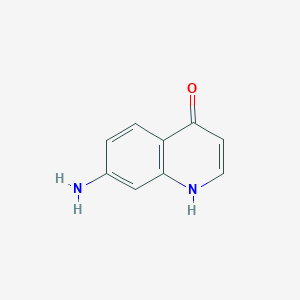

7-Aminoquinolin-4-ol (7-AQ) is a synthetic heterocyclic compound of potential significance in scientific research and industry. It has a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol .

Synthesis Analysis

The synthesis of 7-substituted 4-aminoquinoline analogues, which includes 7-Aminoquinolin-4-ol, has been reported in several studies . These studies employed parallel synthetic methods to generate various 4-aminoquinoline analogues. The synthesis involved the use of different types of linkers and substituents on the benzimidazole ring .Molecular Structure Analysis

The molecular structure of 7-Aminoquinolin-4-ol is characterized by a quinoline ring with an amino group at the 7-position and a hydroxyl group at the 4-position . Further analysis of the molecular structure can be found in the referenced papers .Chemical Reactions Analysis

7-Aminoquinolin-4-ol, like other 4-aminoquinolines, can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Aminoquinolin-4-ol include a molecular weight of 160.17 g/mol. More detailed information about its physical and chemical properties can be found in the referenced papers .Applications De Recherche Scientifique

Antituberculosis Activity

Tuberculosis remains a major health challenge worldwide. The antimycobacterial activity of quinoline derivatives is being explored, with 7-Aminoquinolin-4-ol serving as a core structure for creating new therapeutic agents against Mycobacterium tuberculosis.

Each of these applications represents a unique field of study where 7-Aminoquinolin-4-ol derivatives are showing promise. The ongoing research in these areas highlights the compound’s versatility and potential to contribute significantly to medicinal chemistry .

Mécanisme D'action

Target of Action

7-Aminoquinolin-4-ol, like other aminoquinolines, is known to have antimalarial properties . The primary targets of these compounds are various proteins and enzymes in the malaria parasite, Plasmodium falciparum . These targets include enzymes like Cytochrome P450 2D6, Cytochrome P450 3A4, and Cytochrome P450 1A1, among others . These enzymes play crucial roles in the parasite’s metabolism and survival.

Mode of Action

The mode of action of 7-Aminoquinolin-4-ol involves its interaction with these targets, leading to changes that inhibit the growth and survival of the malaria parasite . For instance, it can inhibit protein synthesis , affect DNA and RNA synthesis , and interfere with other biochemical processes essential for the parasite .

Biochemical Pathways

The action of 7-Aminoquinolin-4-ol affects several biochemical pathways in the malaria parasite. By inhibiting key enzymes, it disrupts the parasite’s metabolic processes, leading to its death

Pharmacokinetics

The pharmacokinetics of 7-Aminoquinolin-4-ol, like other 4-aminoquinolines, involves its absorption, distribution, metabolism, and excretion (ADME). These compounds are known to be extensively distributed in tissues and characterized by a long elimination half-life . .

Result of Action

The result of the action of 7-Aminoquinolin-4-ol is the inhibition of the growth and survival of the malaria parasite. By disrupting key metabolic processes, it leads to the death of the parasite, thereby treating the malaria infection .

Action Environment

The action, efficacy, and stability of 7-Aminoquinolin-4-ol can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the specific characteristics of the parasite strain . Understanding these factors is crucial for optimizing the use of 7-Aminoquinolin-4-ol and other similar compounds in treating malaria.

Orientations Futures

7-Aminoquinolin-4-ol has potential significance in scientific research and industry. Its derivatives have shown promising results in antimalarial activity and cancer cell growth inhibition . These findings suggest that 7-Aminoquinolin-4-ol and its derivatives could be promising candidates for further study.

Propriétés

IUPAC Name |

7-amino-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWFHAGOHIYPPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434068 |

Source

|

| Record name | 7-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1027189-62-3 |

Source

|

| Record name | 7-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.